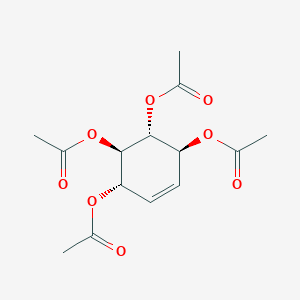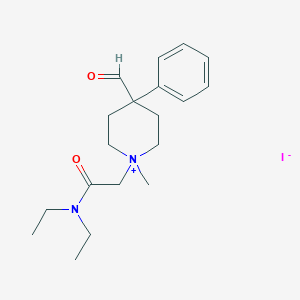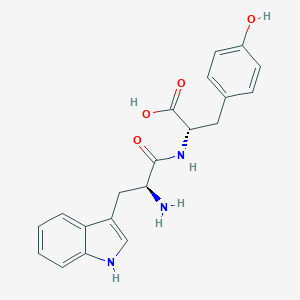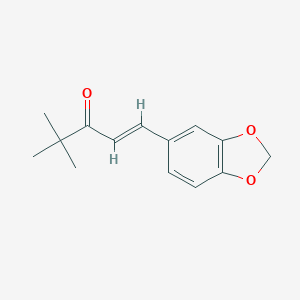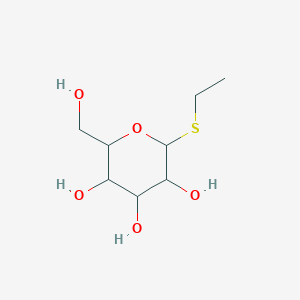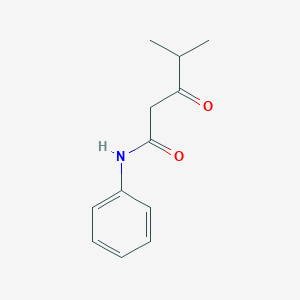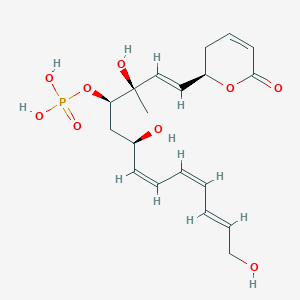
2-Methoxyethyl 2-sulfanylacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methoxyethyl 2-sulfanylacetate involves various chemical reactions showcasing its reactivity and potential as an intermediate in pharmaceutical and organic synthesis. For instance, derivatives of this compound have been obtained unexpectedly under acid catalysis, demonstrating its reactive nature and potential for further chemical modifications (Nedolya et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl 2-sulfanylacetate and its derivatives can be extensively analyzed through spectroscopic methods. Studies using FT-IR, Laser-Raman spectra, and DFT calculations have provided detailed insights into the vibrational frequencies, optimized geometric parameters, and molecular energy values, elucidating the structural characteristics of these compounds (Sert et al., 2014).
Chemical Reactions and Properties
2-Methoxyethyl 2-sulfanylacetate participates in a range of chemical reactions, highlighting its versatile chemical properties. Research has demonstrated its role in transformations leading to derivatives of dihydropyridines and thiazolo[3,2-a]pyridines, showcasing its reactivity and potential in synthetic chemistry (Nedolya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyfunctionalized Pyrrole and Thiophene : A study by Nedolya et al. (2017) found that a methoxycarbonylmethyl substituent on the sulfur atom of a precursor can control reactivity, allowing for high chemoselectivity in the synthesis of polyfunctionalized pyrrole and thiophene (Nedolya, Tarasova, Albanov, & Trofimov, 2017).
Inhibition of In Vitro Angiogenesis : Sulfamoylated derivatives of 2-Methoxyestradiol, including 2-methoxy- and 2-ethyl-estrogen sulfamates, have shown effectiveness in inhibiting in vitro angiogenesis, suggesting potential therapeutic applications in cancer treatment, as demonstrated by Newman et al. (2004) (Newman et al., 2004).
Effects on Esophageal Carcinoma Cells : A study by Mqoco, Marais, and Joubert (2010) revealed that 2-methoxyestradiol-bis-sulphamate significantly reduces cell numbers and induces apoptosis and autophagy in esophageal carcinoma cells (Mqoco, Marais, & Joubert, 2010).
Breast Cancer Research : Visagie and Joubert (2012) found that 2-methoxyestradiol-bis-sulphamate does not significantly affect cell cycle progression or reactive oxygen species generation in non-tumorigenic breast cells, indicating a selective impact on cancerous cells (Visagie & Joubert, 2012).
Anticancer Potential in Breast Cancer Cells : MacCarthy-Morrogh et al. (2000) demonstrated that sulfamoylated estrone derivatives induce cell death and inhibit cell growth in breast cancer cells, indicating their potential as effective anticancer agents (MacCarthy-Morrogh et al., 2000).
Treatment of Breast Tumors : Ireson et al. (2004) reported that 2-MeOE2bisMATE, a sulphamoylated derivative of 2-MeOE2, shows resistance to metabolism and can effectively inhibit tumor growth, making it a promising treatment for breast cancer (Ireson et al., 2004).
Apoptosis Induction in Adenocarcinoma Cell Lines : Visagie et al. (2013) found that Sulphamoylated 2-Methoxyestradiol analogues show potential in inducing apoptosis in adenocarcinoma cell lines, potentially offering improved oral bioavailability and efficacy (Visagie, Theron, Mqoco, Vieira, Prudent, Martinez, Lafanechère, & Joubert, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-methoxyethyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-7-2-3-8-5(6)4-9/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOMNAKWIRZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
165747-32-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-mercaptoacetyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165747-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70337370 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2-sulfanylacetate | |
CAS RN |
19788-48-8 | |
| Record name | METHOXYETHYL THIOGLYCOLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
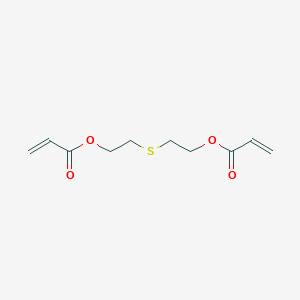

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
